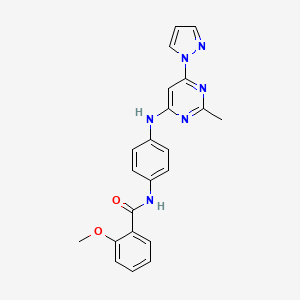

2-methoxy-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-15-24-20(14-21(25-15)28-13-5-12-23-28)26-16-8-10-17(11-9-16)27-22(29)18-6-3-4-7-19(18)30-2/h3-14H,1-2H3,(H,27,29)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPFJACYYKBFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which could suggest a similar pharmacokinetic profile for this compound.

Result of Action

Similar compounds have been found to possess various biological activities, which could suggest a range of potential effects for this compound.

Action Environment

Similar compounds are known to be stable and active in a variety of environments, which could suggest a similar profile for this compound.

Biologische Aktivität

The compound 2-methoxy-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex structure that includes a benzamide moiety, a pyrimidine ring, and a pyrazole group. These structural components are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives with similar scaffolds have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.85 | Induces apoptosis |

| Compound B | A549 (Lung Cancer) | 3.0 | Inhibits proliferation |

| Compound C | HCT116 (Colon Cancer) | 0.63–1.32 | CDK9 inhibition |

These findings suggest that the target compound may exhibit similar or enhanced anticancer properties due to its unique structural features.

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored in various studies. Kinases are critical for cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases.

| Kinase Target | Inhibition Type | IC50 (nM) |

|---|---|---|

| PfGSK3 | Competitive | 17 |

| PfPK6 | Non-competitive | 181 |

Inhibitory activity against these kinases indicates that the compound could be developed as an effective treatment for conditions like malaria, where these kinases play a crucial role in the parasite's life cycle .

Case Studies

Several case studies have documented the biological effects of compounds related to This compound :

- Case Study on Anticancer Efficacy : A derivative was tested against multiple cancer cell lines, showing significant growth inhibition and induction of apoptosis through caspase activation.

- Malaria Treatment Studies : In vitro studies demonstrated that related compounds effectively inhibited Plasmodium falciparum growth, suggesting potential for new antimalarial therapies.

- SAR Analysis : Structure-activity relationship (SAR) studies indicated that modifications in the benzamide and pyrazole moieties significantly affected potency against targeted kinases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares structural motifs with derivatives reported in the provided evidence, particularly those featuring pyrimidine cores, benzamide linkages, or heterocyclic substituents. Below is a detailed comparison with analogs from the literature:

Thieno[2,3-d]Pyrimidine Derivatives ()

The compound 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) features a thieno[2,3-d]pyrimidine core instead of a standard pyrimidine ring. Key differences include:

- Substituents: 8b has a trifluoromethylphenoxy group at the 4-position, which may confer metabolic stability and electron-withdrawing effects, contrasting with the target compound’s pyrazole and methyl groups.

- Molecular Weight: 8b ($ \text{C}{22}\text{H}{15}\text{F}3\text{N}4\text{O}_3\text{S} $) has a higher molecular weight (488.44 g/mol) due to the thieno ring and trifluoromethyl group .

Another analog, N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c), replaces the benzamide with a pyrazine-carboxamide group, demonstrating the impact of aromatic heterocycles on solubility and target binding .

Benzo[b][1,4]Oxazin-3(4H)-one Derivatives ()

Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) feature a fused benzooxazine ring system. Unlike the target compound, these derivatives:

Triazine-Pyrrolidine Hybrids ()

Triazine derivatives like N-{4-[(4-dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide emphasize the role of bulky substituents (e.g., pyrrolidine) in modulating steric hindrance and solubility. The target compound’s pyrazole and methoxy groups likely offer a more compact profile, favoring kinase-binding pockets .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Synthetic Feasibility: The target compound’s aminophenyl linkage may benefit from coupling strategies similar to those used for benzooxazine derivatives (e.g., cesium carbonate/DMF) .

- Bioactivity Hypotheses: The pyrazole group in the target compound could enhance selectivity for kinase targets compared to 8b’s trifluoromethylphenoxy group, which may favor microbial targets .

- Solubility and Stability : The methoxy group in the benzamide scaffold likely improves aqueous solubility relative to bulkier analogs like triazine-pyrrolidine hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.